1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Overview
Description
The compound "1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene" is a chlorinated nitrobenzene derivative with additional methyl and trifluoromethyl substituents. This molecule is part of a class of compounds that are of interest due to their potential applications in various chemical reactions and their relevance in the synthesis of more complex chemical structures.
Synthesis Analysis
The synthesis of chlorinated nitrobenzenes with trifluoromethyl groups can be achieved through electrochemical fluorination, which has been shown to yield chlorine-containing perfluorocyclohexane derivatives with good yields . Additionally, the synthesis of related compounds, such as 1-chloro-2-methyl-4-nitrobenzene, involves oxidation and methylation steps starting from chloroaniline, resulting in a compound that crystallizes in the monoclinic space group .
Molecular Structure Analysis
The molecular structure of chlorinated nitrobenzenes can be characterized by X-ray crystallography. For instance, 1-chloro-2-methyl-4-nitrobenzene has been found to have a planar structure with a small dihedral angle between the nitro group and the phenyl ring, indicating that the molecule is essentially flat . This planarity is a common feature among benzene derivatives and can influence the compound's reactivity and physical properties.
Chemical Reactions Analysis
Chlorinated nitrobenzenes with trifluoromethyl groups can undergo various chemical reactions. For example, nucleophilic substitution reactions have been carried out with these compounds, leading to the introduction of N- and S-containing groups into the benzene ring . The presence of electron-withdrawing substituents such as nitro, chloro, and trifluoromethyl groups can activate the halogen substituent towards nucleophilic attack, facilitating these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated nitrobenzenes are influenced by their substituents. For example, the introduction of a methyl group can reduce solubility and acidity, while chloro and nitro groups can increase these properties . The crystal structures of these compounds can exhibit various interactions such as π-π contacts, C-H...O hydrogen bonds, and close Cl...O contacts, which can stabilize the crystal structure and affect the compound's thermochemical properties .
Scientific Research Applications
1. Protoporphyrinogen IX Oxidase Inhibitors
1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene is structurally related to certain trifluoromethyl-substituted compounds that have been studied as protoporphyrinogen IX oxidase inhibitors. These structures, including methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, display dihedral angles and atomic distances that contribute to their biological activity as inhibitors (Li et al., 2005).
2. Synthesis of Benzimidazoles Library
The compound is used as a starting material in a three-step synthesis sequence leading to a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles. These benzimidazoles, with the trifluoromethyl group, are important due to their structural features, offering potential applications in various fields (Vargas-Oviedo et al., 2017).
3. Novel Fluorine-Containing Polyetherimide
In another study, 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, synthesized from reactions involving 1-chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene, was used to produce novel fluorine-containing polyetherimide. These materials have been characterized and show promising properties for various applications (Yu Xin-hai, 2010).
4. Trifluoromethylation of Arenes and Heteroarenes
The compound plays a role in the trifluoromethylation processes of aromatic and heteroaromatic compounds, highlighting its utility in chemical synthesis and modifications (Mejía & Togni, 2012).
5. Development of Antimicrobial Agents
Derivatives of 1-chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene have been explored in the synthesis of compounds with potent antimicrobial activity against various microorganisms, indicating its significance in pharmaceutical research (Liaras et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-4-2-6(9)7(13(14)15)3-5(4)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHLWZXQJQGDRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650153 | |
Record name | 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene | |
CAS RN |
18018-35-4 | |
Record name | 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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